2-Hydroxy-2-phosphonopropionic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-phosphonopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O6P/c1-3(6,2(4)5)10(7,8)9/h6H,1H3,(H,4,5)(H2,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZIEFPBLCHYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(O)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10986164 | |
| Record name | 2-Hydroxy-2-phosphonopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10986164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6713-75-3 | |
| Record name | 2-Hydroxy-2-phosphonopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006713753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-2-phosphonopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10986164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Phosphonate Chemistry and Its Analogues
2-Hydroxy-2-phosphonopropionic acid belongs to the broader class of phosphonates, which are organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. This C-P bond is a key feature that distinguishes phosphonates from phosphate (B84403) esters, where the phosphorus atom is linked to carbon via an oxygen atom (P-O-C). The inherent stability of the C-P bond to chemical and enzymatic degradation makes phosphonates attractive as mimics of their phosphate counterparts in biological systems. nih.gov
Phosphonates are found in various natural products and have been synthesized for a range of applications, from herbicides like glyphosate (B1671968) to drugs for treating osteoporosis, such as bisphosphonates. wikipedia.org In the context of medicinal chemistry, the phosphonate (B1237965) group is often employed as a bioisostere for the phosphate group, meaning it can replace the phosphate group in a molecule while retaining or even enhancing its biological activity. wikipedia.orgjohnshopkins.edu
Analogues of this compound, where the propionic acid backbone is modified, have been synthesized and studied. For instance, (S)-2-hydroxypropylphosphonic acid is a key intermediate in the biosynthesis of the antibiotic fosfomycin. nih.gov The enzymatic conversion of this analogue to an epoxide highlights the potential for biological systems to process such phosphonate structures. nih.govnih.gov
Significance As a Phosphonocarboxylate Scaffold in Medicinal Chemistry
The presence of both a phosphonate (B1237965) and a carboxylate group within the same molecule, as seen in 2-hydroxy-2-phosphonopropionic acid, defines it as a phosphonocarboxylate. This dual functionality is of particular importance in the design of enzyme inhibitors. Phosphonocarboxylates can mimic the structure of natural enzyme substrates, thereby blocking the active site of an enzyme and inhibiting its function.
A significant area of research for phosphonocarboxylates is in the development of inhibitors for enzymes involved in prenylation, a critical process for the function of many proteins. For example, phosphonocarboxylate analogues have been identified as selective inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme implicated in various diseases, including cancer. nih.govhelsinki.fiabo.fi These inhibitors often show improved selectivity compared to earlier generations of compounds like bisphosphonates. nih.govhelsinki.fi
The development of prodrugs for phosphonocarboxylates is another crucial aspect of their application in medicinal chemistry. The high polarity of the phosphonate and carboxylate groups can limit the bioavailability of these compounds. nih.gov Prodrug strategies, which mask these polar groups, are employed to enhance cellular uptake and in vivo efficacy. nih.gov
Stereochemical Considerations and Chiral Relevance in Biological Activity
The central carbon atom of 2-hydroxy-2-phosphonopropionic acid, bonded to a hydroxyl group, a phosphonic acid group, a carboxylic acid group, and a methyl group, is a chiral center. quora.com This means the molecule can exist as two non-superimposable mirror images, or enantiomers.
The stereochemistry of a molecule is often critical for its biological activity. Enzymes and receptors in biological systems are themselves chiral and will typically interact preferentially with one enantiomer over the other. This enantioselectivity is a fundamental principle in pharmacology and drug design.
For instance, in the case of aryloxyphenoxypropionic acid herbicides, the R-isomer is significantly more effective than the S-isomer. nih.gov The synthesis of these herbicides often involves a key intermediate, (R)-2-(4-hydroxyphenoxy)propionic acid, highlighting the importance of controlling the stereochemistry. nih.gov Similarly, the biological activity of many phosphonate-containing drugs and enzyme inhibitors is dependent on their specific stereoconfiguration. The precise arrangement of the functional groups in three-dimensional space determines how well the molecule can bind to its biological target. uou.ac.in
The study of hydroxycarboxylic acids, a class to which this compound belongs, has also contributed to discussions about the origin of homochirality in biological systems. nih.gov Research into the interaction of these molecules with polarized light provides insights into how a preference for one enantiomer might have arisen in nature. nih.gov
Synthetic Strategies and Chemoenzymatic Developments for this compound and Its Derivatives
The synthesis of this compound and its structurally related analogues is a key area of research, driven by their potential as enzyme inhibitors. These compounds, characterized by a chiral carbon bearing a hydroxyl, a carboxyl, and a phosphonic acid group, present unique synthetic challenges and opportunities for biological application. This article details the established synthetic methodologies, derivatization strategies aimed at enhancing biological efficacy, and approaches for chiral separation.
Biological Roles and Mechanisms in Cellular Pathways
Cellular Responses to Rab Geranylgeranyl Transferase Inhibition
The inhibition of RGGT and the subsequent disruption of Rab protein function trigger distinct cellular responses, particularly affecting cell survival and signaling.
The inhibition of Rab prenylation by α-phosphonocarboxylates has been shown to correlate with cytotoxic properties in research models. tandfonline.com Studies utilizing analogues of 2-Hydroxy-2-phosphonopropionic acid have demonstrated an ability to inhibit the proliferation of cancer cell lines. tandfonline.com For example, a series of α-phosphonocarboxylates showed micromolar activity against RGGT, which was directly correlated with their efficacy in inhibiting the growth of HeLa cells. tandfonline.comtandfonline.com
Table 1: Effects of α-Phosphonocarboxylate Analogues on HeLa Cell Viability and Rab Prenylation This table is for illustrative purposes and is based on findings from cited research.
| Compound | RGGT Inhibition (IC₅₀, µM) | HeLa Cell Viability (IC₅₀, µM) | Effect on Rab Prenylation |
|---|---|---|---|
| Analogue A | 10.5 | 25.3 | Inhibits second GG addition |
| Analogue B | 5.2 | 12.8 | Inhibits second GG addition |
| (+)-3-IPEHPC | <1.0 | ~5.0 | Potent inhibitor of second GG addition |
Data synthesized from findings reported in studies on α-phosphonocarboxylate inhibitors. nih.govtandfonline.comtandfonline.com
Rab GTPases are central hubs in cellular signaling, regulating pathways that control cell proliferation, survival, and differentiation. nih.govnih.gov By preventing the proper function of a large subset of Rab proteins, inhibitors like this compound analogues can cause widespread disruption to these downstream pathways. tandfonline.com Rab proteins are implicated in several pathologies, including cancer and neurodegenerative diseases, highlighting the critical nature of the pathways they control. tandfonline.com
The disruption of vesicle trafficking itself is a major mechanism of signaling perturbation. Many signaling pathways depend on the transport of receptors to and from the plasma membrane or the movement of signaling endosomes. By impairing this transport, RGGT inhibitors can indirectly modulate signaling cascades that are crucial for normal cellular function and homeostasis. nih.govresearchgate.net
Interplay with the Mevalonate (B85504) Pathway
The mevalonate pathway is a fundamental metabolic cascade present in all eukaryotes that produces isoprenoid precursors. wikipedia.orgnih.gov This pathway begins with acetyl-CoA and culminates in the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org These five-carbon units are the building blocks for more complex isoprenoids, including FPP (15 carbons) and GGPP (20 carbons). frontiersin.org
The interplay between this compound and the mevalonate pathway is indirect but critically important. The compound does not inhibit any enzyme within the mevalonate pathway itself, such as HMG-CoA reductase, which is the target of statins. nih.govnih.gov Instead, it targets RGGT, an enzyme that utilizes a key end-product of the mevalonate pathway—GGPP—as a substrate for protein prenylation. nih.gov
Therefore, the inhibition of RGGT by this compound analogues acts downstream of the mevalonate pathway. While the cell may continue to produce GGPP, the ability to attach it to Rab proteins is compromised. This mechanism distinguishes these inhibitors from statins, which deplete the cellular pool of both FPP and GGPP, thereby affecting the prenylation of all Ras superfamily proteins, not just Rabs. nih.govnih.gov This targeted action provides a specific tool for studying the consequences of disrupting Rab-specific geranylgeranylation. nih.gov
Positioning of Rab Geranylgeranyl Transferase within the Isoprenoid Biosynthetic Cascade
The isoprenoid biosynthetic pathway is a fundamental cellular process responsible for synthesizing a diverse array of molecules, including sterols, heme, and isoprenoid lipids. A key function of this cascade is the production of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules serve as lipid donors for a critical post-translational modification process known as prenylation.
Rab Geranylgeranyl Transferase (RGGT), also referred to as Geranylgeranyl Transferase type II, is a pivotal enzyme that functions downstream in the isoprenoid pathway. nih.gov Its primary role is to catalyze the attachment of one or two geranylgeranyl moieties from GGPP to cysteine residues at the C-terminus of Rab GTPases. plos.orgnih.gov This modification, termed geranylgeranylation, is essential for the proper functioning of Rab proteins, which are master regulators of intracellular membrane trafficking, including processes like vesicle budding, transport, and fusion. plos.orgreactome.org
Unlike other prenyltransferases such as farnesyltransferase (FTase) and geranylgeranyl transferase type I (GGTase-I), RGGT's substrate specificity is not determined by a simple consensus sequence like the CAAX box. plos.orgnih.gov Instead, RGGT relies on an accessory protein, the Rab Escort Protein (REP), to recognize and present newly synthesized, unprenylated Rab proteins to the enzyme for modification. plos.org Following the transfer of the lipid anchor(s), REP continues to shield the hydrophobic geranylgeranyl groups, keeping the Rab protein soluble until it is delivered to its specific target membrane. plos.org Therefore, RGGT is strategically positioned to link the isoprenoid biosynthetic pathway with the regulation of vesicular transport through the post-translational activation of Rab proteins. nih.gov
Natural Occurrence and Biosynthetic Pathways
Discovery as a Natural Product in Microorganisms
The identification of 2-hydroxy-2-phosphonopropionic acid as a natural product is a relatively recent discovery, stemming from large-scale genome mining efforts aimed at uncovering novel phosphonate (B1237965) biosynthetic pathways.
Through a genome-led discovery approach, 2-hydroxy-3-phosphonopropanoic acid, an isomer of this compound, was successfully isolated and purified from the spent media of Streptomyces durhamensis (NRRL B-3309). pnas.orgpnas.org This actinomycete strain was specifically selected for investigation due to the unique characteristics of its pepM gene neighborhood, which suggested the production of novel phosphonate compounds. pnas.orgpnas.org The presence of this compound was confirmed through detailed analysis of the culture broth. pnas.orgpnas.org Alongside 2-hydroxy-3-phosphonopropanoic acid, another novel phosphonate, (R)-2,3-dihydroxypropylphosphonic acid (DHPPA), was also isolated from the same bacterial strain. pnas.orgpnas.orgasm.org
The characterization of 2-hydroxy-3-phosphonopropanoic acid from Streptomyces durhamensis established it as a new addition to the growing family of phosphonate natural products. pnas.orgpnas.org These compounds are distinguished by the presence of a stable carbon-phosphorus (C-P) bond, a feature that imparts significant biological and chemical properties. nih.gov It is believed that 2-hydroxy-3-phosphonopropanoic acid, along with DHPPA, serves as an early-stage intermediate in the biosynthetic pathway of a more complex phosphonopeptide named valinophos, which was also identified in S. durhamensis. pnas.orgpnas.org The discovery of these simpler phosphonates provides crucial insights into the stepwise assembly of larger, more intricate phosphonate-containing molecules. pnas.orgpnas.org
Proposed Biosynthetic Routes to this compound
The biosynthesis of virtually all known phosphonate natural products commences with a pivotal rearrangement reaction that establishes the characteristic C-P bond. nih.govresearchgate.net The proposed pathway for this compound follows this conserved initial strategy.
The genetic blueprint for phosphonate biosynthesis is typically clustered together, with the pepM gene being a key marker. nih.gov This gene encodes the enzyme phosphoenolpyruvate (B93156) (PEP) mutase, which plays a central and indispensable role in the initiation of the biosynthetic cascade. nih.govwikipedia.orgnih.govnih.gov The presence of a pepM gene within the genome of Streptomyces durhamensis was the primary indicator that led to the investigation of this strain for phosphonate production. pnas.orgpnas.org PEP mutase catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP), a central metabolite in glycolysis, to form phosphonopyruvate (B1221233). researchgate.netwikipedia.orgebi.ac.uk This enzymatic transformation is the foundational step in the biosynthesis of a wide array of phosphonate compounds. nih.govnih.gov
The formation of the C-P bond is an energetically challenging reaction. PEP mutase facilitates this by converting an O-P bond in phosphoenolpyruvate into a C-P bond in phosphonopyruvate. researchgate.net The mechanism of this intramolecular phosphoryl group transfer is complex and has been the subject of extensive study. wikipedia.orgnih.gov While the equilibrium of the reaction catalyzed by PEP mutase favors the substrate, PEP, the subsequent rapid conversion of phosphonopyruvate by other enzymes in the pathway drives the biosynthesis forward. researchgate.net
Phosphonopyruvate is the first stable intermediate in the biosynthesis of phosphonates, serving as the direct product of the PEP mutase reaction. researchgate.netnih.gov From this key branch point, various enzymatic modifications can occur to generate the diverse range of phosphonate natural products observed in nature. researchgate.net In the proposed pathway to this compound, phosphonopyruvate is the essential precursor. It is subsequently acted upon by other enzymes within the biosynthetic gene cluster to yield the final product. The subsequent steps likely involve reduction and hydroxylation reactions to convert the keto group of phosphonopyruvate to the hydroxyl group and saturate the double bond present in the enol form, ultimately forming this compound. While phosphonopyruvate itself is a critical intermediate, further research is needed to fully elucidate the specific enzymes and the precise sequence of reactions that follow its formation in the biosynthesis of this compound in Streptomyces durhamensis.
Biological Context of its Natural Production
Role as a Biosynthetic Intermediate for Other Natural Products (e.g., Valinophos)
This compound, also known as phosphonolactate (PnLac), is a crucial intermediate in the microbial biosynthesis of specific phosphonate natural products. Its most well-documented role is in the formation of valinophos, a phosphonopeptide produced by the bacterium Streptomyces durhamensis. nih.govnih.gov The discovery of this pathway has illuminated a previously unknown branch in the broader landscape of phosphonate biosynthesis. nih.gov
The biosynthesis of valinophos begins with the foundational enzyme in most phosphonate pathways, phosphoenolpyruvate mutase (PepM), which rearranges phosphoenolpyruvate (PEP) to form phosphonopyruvate (PnPy). nih.gov In a key step that defines this new biosynthetic route, the enzyme VlpB, a dehydrogenase, couples with PepM to catalyze the NAD(P)H-dependent reduction of PnPy. This reaction yields (R)-phosphonolactate, establishing it as a central, early-stage intermediate. nih.govnih.gov
Following its formation, this compound undergoes a series of enzymatic transformations reminiscent of glycolysis. nih.gov A dedicated kinase (VlpD) phosphorylates it, and a subsequent reductase (VlpC) acts on the phosphorylated intermediate to produce phosphonolactaldehyde (PnLA). nih.gov This aldehyde is then further reduced to create the (R)-2,3-dihydroxypropylphosphonate (DHPPA) scaffold, which forms the core of valinophos. Finally, ATP-Grasp ligase enzymes attach amino acids, such as N-acetyl-l-valine, to the DHPPA core to complete the synthesis of valinophos and related dipeptides. nih.govnih.gov The detection of phosphonolactate in culture extracts of S. durhamensis provided initial clues to its role as an intermediate in this pathway. nih.gov
The table below details the key enzymes from Streptomyces durhamensis involved in the synthesis and conversion of this compound during valinophos biosynthesis.
| Enzyme (Gene) | Classification | Function |
| VlpA | Phosphoenolpyruvate mutase (PepM) | Catalyzes the rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). |
| VlpB | 2-hydroxyacid dehydrogenase | Couples with VlpA to reduce PnPy to This compound (Phosphonolactate). |
| VlpD | Kinase | Phosphorylates This compound to form phosphonolactate-phosphate. |
| VlpC | Reductase | Reduces phosphonolactate-phosphate to produce phosphonolactaldehyde (PnLA). |
This table is based on research findings from the biosynthetic pathway of valinophos. nih.gov
Ecological and Evolutionary Implications of Phosphonate Metabolism in Microorganisms
The production of compounds like this compound is part of a much larger and ecologically significant story of phosphonate metabolism in microorganisms. The defining feature of phosphonates is their stable carbon-phosphorus (C-P) bond, which contrasts with the more common and easily broken C-O-P ester bond found in most biological phosphorus compounds. nih.govfrontiersin.org This chemical stability has profound implications for the survival and interaction of microbes in various environments.
Ecological Advantages:
Phosphorus Acquisition: In many environments, particularly vast stretches of the ocean, inorganic phosphate (B84403) is a limiting nutrient. pnas.orgmdpi.comoup.com The ability to synthesize and utilize phosphonates allows microorganisms to tap into a significant reservoir of dissolved organic phosphorus that is inaccessible to organisms lacking the necessary enzymes. mdpi.comnih.gov Genes for phosphonate catabolism are widespread, indicating that these compounds are an important source of phosphorus for microbial communities in nutrient-scarce settings. frontiersin.orgnih.gov
Structural Integrity: Microbes incorporate phosphonates into cellular structures such as membrane lipids (phosphonolipids) and surface glycans (phosphonoglycans). oup.commicrobiologyresearch.org The resistance of the C-P bond to enzymatic cleavage offers protection against degradation by phospholipases and glycosidases, thus enhancing cell structure durability. oup.com
Chemical Warfare: Many phosphonate natural products function as potent antimicrobials, antivirals, or herbicides. nih.govnih.gov They often act as structural mimics of key metabolic intermediates like phosphate esters, thereby inhibiting essential enzymes in competing organisms. nih.gov This suggests that phosphonate biosynthesis evolved, in part, as a mechanism for chemical warfare, providing a competitive advantage. nih.gov
Evolutionary Significance:
The ability to produce phosphonates is not a rare trait but is found across a wide range of diverse bacteria and archaea. pnas.orgnih.gov Genomic studies reveal that the core gene for phosphonate biosynthesis, pepM, is present in approximately 5% of sequenced bacterial genomes and is also found in major marine microbes like Prochlorococcus and SAR11. pnas.orgnih.gov This widespread distribution suggests an ancient origin and a significant, long-standing role in microbial evolution. frontiersin.org
The diversity of phosphonate biosynthetic gene clusters is vast, implying that the core pathway established by the pepM enzyme has been adapted and modified over evolutionary time to produce a wide array of different molecules. nih.govnih.gov The phylogeny of the PepM enzyme shows evidence of horizontal gene transfer, indicating that the genetic blueprint for making phosphonates has been shared between different microbial lineages, contributing to its broad distribution. nih.gov This evolutionary radiation has equipped microorganisms with a versatile biochemical toolkit to survive, compete, and thrive in diverse ecological niches, from the open ocean to complex soil environments. nih.gov
Advanced Research Methodologies and Future Directions
Structural Biology Approaches for Enzyme-Inhibitor Complexes
The three-dimensional architecture of enzyme-inhibitor complexes provides invaluable insights into the molecular interactions that govern binding and inhibition. High-resolution structural data is paramount for understanding the precise mechanism of action and for the rational design of more potent and selective inhibitors.
X-ray Crystallography and Cryo-Electron Microscopy Studies of RGGT-Inhibitor Adducts
X-ray crystallography has been a cornerstone of structural biology, enabling the determination of atomic-level structures of proteins and their complexes with small molecules. nih.gov The process involves crystallizing the target enzyme, in this case, Rab geranylgeranyl transferase (RGGT), in complex with 2-Hydroxy-2-phosphonopropionic acid. These crystals are then exposed to an X-ray beam, and the resulting diffraction patterns are used to calculate an electron density map, from which the three-dimensional structure of the complex can be built and refined. nih.gov This technique can reveal the precise orientation of the inhibitor within the enzyme's active site and the specific interactions, such as hydrogen bonds and ionic interactions, that stabilize the complex.
Elucidation of Molecular Recognition and Specificity through Structural Data
The structural data obtained from X-ray crystallography and cryo-EM are fundamental to understanding molecular recognition and specificity. By analyzing the detailed interactions between this compound and the amino acid residues of the RGGT active site, researchers can identify the key determinants of binding affinity and selectivity. mdpi.com This information is critical for explaining why the inhibitor binds to RGGT and not to other closely related enzymes, a property known as specificity. The elucidation of these molecular recognition patterns provides a rational basis for designing new inhibitor variants with improved potency and a more desirable selectivity profile. mdpi.com
Computational Chemistry and Molecular Modeling
Computational methods have become indispensable tools in modern drug discovery and development, offering a way to simulate and predict the behavior of molecules at an atomic level. These in silico techniques complement experimental approaches by providing dynamic insights into ligand-target interactions and guiding the design of new compounds.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.commdpi.com In the context of this compound, docking simulations can be used to place the molecule into the three-dimensional structure of the RGGT active site. mdpi.com These simulations employ scoring functions to estimate the binding affinity for different binding poses, thereby identifying the most likely interaction mode. nih.gov The results of docking studies can help to rationalize the observed inhibitory activity and provide a starting point for further computational and experimental investigations. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net In the case of this compound and its analogs, QSAR models can be developed to predict their inhibitory potency against RGGT based on their physicochemical properties or structural features, known as molecular descriptors. nih.gov These models, once validated, can be used to virtually screen large libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing, thereby accelerating the discovery of new and more effective inhibitors.
| Research Methodology | Application to this compound | Key Insights Gained |
| X-ray Crystallography | Determination of the 3D structure of the RGGT-inhibitor complex. nih.gov | Precise binding orientation, key intermolecular interactions. nih.gov |
| Cryo-Electron Microscopy | Structural analysis of large, flexible RGGT complexes with the inhibitor. portlandpress.com | Overall conformational changes upon inhibitor binding. portlandpress.com |
| Molecular Docking | Prediction of the binding mode and affinity of the inhibitor in the RGGT active site. mdpi.com | Identification of putative binding poses and key interacting residues. nih.gov |
| Molecular Dynamics Simulations | Study of the dynamic behavior and stability of the enzyme-inhibitor complex. mdpi.com | Understanding of conformational changes and binding pathways. mdpi.com |
| QSAR Analysis | Development of predictive models for the inhibitory activity of related compounds. nih.gov | Guidance for the design of new inhibitors with enhanced potency. |
Pharmacological Development Research Prospects
The unique chemical structure of phosphonates, which mimic natural phosphates, makes them ideal candidates for inhibiting enzymes that metabolize phosphate (B84403) and pyrophosphate substrates. frontiersin.org This has spurred significant research into their pharmacological potential, particularly in the development of enzyme inhibitors.
Design and Optimization of Next-Generation Rab Geranylgeranyl Transferase Inhibitors
Rab geranylgeranyl transferase (RabGGTase or RGGT) is an enzyme that plays a crucial role in the post-translational modification of Rab GTPases, proteins that are key regulators of vesicular transport. tandfonline.comacs.orgnih.gov Overexpression and abnormal activity of Rab GTPases have been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders, making RabGGTase a compelling target for therapeutic intervention. tandfonline.comresearchgate.net
Researchers are actively engaged in the rational design and optimization of inhibitors for this enzyme. One approach involves the creation of α-phosphonocarboxylates, which are analogues of this compound. tandfonline.com These compounds are designed to act as covalent inhibitors, equipped with electrophilic groups that can form strong bonds with cysteine residues within the catalytic site of RabGGTase. tandfonline.com Recent studies have synthesized a series of these analogues, some of which have demonstrated micromolar activity against the enzyme and have shown a corresponding ability to inhibit the proliferation of cancer cell lines, such as HeLa cells. tandfonline.com
The development of these inhibitors is a complex process that involves not only chemical synthesis but also detailed molecular modeling and experimental validation. Molecular docking studies are used to predict how these inhibitors will bind to the enzyme, while mass spectrometry is employed to confirm the covalent modification of the target. tandfonline.com Furthermore, researchers are exploring peptide-based inhibitors, drawing inspiration from naturally occurring enzyme inhibitors like pepticinnamin E. acs.orgnih.gov A significant breakthrough in this area was the identification of a unique "TAG tunnel" in the structure of RabGGTase, which can be exploited for the development of highly selective inhibitors. acs.orgresearchgate.net
Table 1: Examples of RabGGTase Inhibitors and their Characteristics
| Inhibitor Class | Design Strategy | Mechanism of Action | Key Findings |
| α-Phosphonocarboxylates | Rational design of covalent inhibitors based on non-covalent precursors. tandfonline.com | Covalent binding to cysteine residues in the RabGGTase catalytic cavity. tandfonline.com | Micromolar activity against RabGGTase and inhibition of HeLa cell proliferation. tandfonline.com |
| Peptide-Based Inhibitors | Synthesis of a peptidic library based on the farnesyl transferase inhibitor pepticinnamin E. acs.orgnih.gov | Interaction with a unique tunnel in the RabGGTase structure, leading to selective inhibition. acs.org | Identification of several selective inhibitors with low micromolar IC50 values. acs.orgnih.gov |
Exploration of Novel Pre-Clinical Therapeutic Applications
The therapeutic potential of phosphonates extends beyond RabGGTase inhibition. Their ability to act as non-hydrolyzable mimics of phosphates makes them valuable in a wide range of biomedical applications. frontiersin.org Phosphonate (B1237965) derivatives are being investigated for their efficacy in various preclinical models of disease.
For instance, phosphonates have shown promise as antiviral agents. Acyclic nucleoside phosphonates like tenofovir (B777) and cidofovir (B1669016) are cornerstone therapies for HIV and other viral infections. frontiersin.orgwikipedia.org The development of prodrugs, which mask the charged phosphonate group to improve bioavailability, has been a key strategy in translating these compounds into effective clinical treatments. frontiersin.org
In the realm of neurological disorders, inhibitors of glutamate (B1630785) carboxypeptidase II, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA), have demonstrated efficacy in preclinical models of conditions caused by glutamatergic excitotoxicity. frontiersin.org While the high polarity of these compounds can limit their clinical use, prodrug strategies are being employed to overcome this challenge. frontiersin.org
Furthermore, phosphonates are being explored for their potential in treating bone resorption disorders like osteoporosis and as anticancer agents. frontiersin.orgnih.gov Bisphosphonates, which contain two phosphonate groups, are widely used to inhibit bone resorption. nih.gov The success of these established drugs provides a strong rationale for the continued exploration of novel phosphonate-based therapies for a variety of conditions.
Genomic and Proteomic Investigations
To fully understand the cellular effects of this compound analogues and to guide the development of new drugs, researchers are turning to advanced genomic and proteomic techniques. These approaches provide a global view of how cells respond to these compounds at the molecular level.
Transcriptomic and Proteomic Profiling of Cellular Responses to this compound Analogues
Transcriptomics, the study of the complete set of RNA transcripts in a cell, and proteomics, the study of all proteins, offer powerful tools to investigate the mechanisms of action of phosphonate compounds. By analyzing changes in gene expression and protein levels in cells treated with these analogues, scientists can identify the specific pathways and processes that are affected.
For example, transcriptomic studies on the diatom Phaeodactylum tricornutum have revealed the molecular mechanisms underlying the utilization of 2-aminoethylphosphonic acid (2-AEP) as a phosphorus source. nih.gov These studies showed that the uptake of 2-AEP involves clathrin-mediated endocytosis and its subsequent incorporation into membrane phospholipids. nih.gov Similarly, research using the phosphate analogue thiophosphate in Escherichia coli has demonstrated global shifts in protein expression, which were traced back to significant changes in the transcription levels of over 1500 genes. nih.gov
A recently developed chemoproteomic strategy called PhosID-ABPP (activity-based protein profiling) utilizes phosphonate handles to identify the specific binding sites of drug molecules on proteins. uu.nluu.nl This technique allows for the direct identification of drug-target interactions within intact cells, providing invaluable information for drug development. uu.nluu.nlnih.gov Using this method, researchers have been able to identify over 500 unique binding sites for an alkynylated derivative of an anti-cancer drug, highlighting the power of this approach to elucidate the complex interactions of small molecules within the cellular environment. uu.nlnih.gov
Table 2: Genomic and Proteomic Approaches in Phosphonate Research
| Technique | Application | Key Findings |
| Transcriptomics (RNA-seq) | Analyzing gene expression changes in response to phosphonate analogues. nih.govnih.gov | Identified pathways for phosphonate uptake and metabolism in microorganisms; revealed global transcriptional changes induced by phosphate analogues. nih.govnih.gov |
| Proteomics | Characterizing changes in protein expression and identifying drug-protein interactions. uu.nlresearchgate.net | Revealed global shifts in protein distribution in response to phosphate analogues; identified phosphonate binding proteins. nih.govresearchgate.net |
| PhosID-ABPP | Site-specific identification of drug binding sites on proteins using phosphonate handles. uu.nluu.nl | Enabled the identification of over 500 unique binding sites of a drug derivative in intact cells, providing direct evidence of target engagement. uu.nlnih.gov |
Identification and Characterization of Novel Biosynthetic Genes and Enzymes in Phosphonate Pathways
Understanding how phosphonates are naturally produced is crucial for harnessing their full potential. The biosynthesis of most phosphonates begins with the rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233), a reaction catalyzed by the enzyme PEP mutase (PepM). nih.govfrontiersin.org The gene encoding this enzyme, pepM, serves as a molecular marker for identifying organisms that can produce phosphonates. nih.gov
Genomic studies have revealed that the ability to synthesize phosphonates is widespread among microbes, with the pepM gene being found in a significant percentage of sequenced bacterial genomes and metagenomic datasets. nih.gov The genes responsible for the subsequent steps in phosphonate biosynthesis are often clustered together with pepM, which simplifies the process of identifying and characterizing these pathways. nih.gov
By cloning and sequencing these gene clusters, researchers can predict the types of phosphonate molecules that an organism can produce. nih.gov For example, the identification of gene clusters containing not only pepM but also genes for phosphonopyruvate decarboxylase and 2-aminoethylphosphonate aminotransferase suggests the production of 2-AEP as a pathway intermediate. researchgate.net The characterization of these biosynthetic pathways opens the door for metabolic engineering approaches to produce novel phosphonate compounds with desired therapeutic properties. Furthermore, genome mining, using biosynthetic genes as probes, is a powerful strategy to discover new phosphonate natural products. nih.gov
Q & A
Q. How to ensure reproducibility in kinetic studies of this compound?
- Methodological Answer : Standardize enzyme sources (e.g., recombinant phosphatases with ≥ 90% purity) and pre-equilibrate reaction buffers to 25°C. Use stopped-flow spectrophotometry to capture initial reaction rates (< 5% substrate depletion). Share raw datasets and analysis scripts via repositories like Zenodo to enable peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
